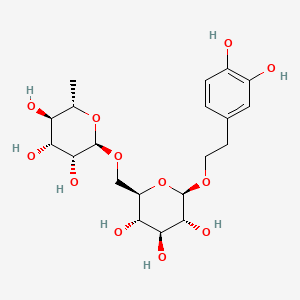
Forsythoside E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: 连翘苷E可以通过一系列糖基化反应合成。合成过程涉及使用保护的糖衍生物和苯乙醇苷配基。 糖基化反应通常在酸性或碱性条件下,存在糖基供体和糖基受体的条件下进行 .
工业生产方法: 连翘苷E的工业生产涉及从连翘果实中提取和纯化。 提取过程通常使用乙醇或甲醇等溶剂,然后使用色谱技术进行纯化 .
化学反应分析
科学研究应用
作用机制
连翘苷E通过多种分子靶点和途径发挥其作用:
相似化合物的比较
生物活性
Forsythoside E, a phenylethanoid glycoside derived from Forsythia suspensa , has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's effects based on recent research findings, including its interactions with proteins, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by its phenolic structure, which contributes to its biological properties. The molecular formula is C19H22O10, and it exhibits various pharmacological activities, including anti-inflammatory and antioxidant effects.
Interaction with Serum Albumin
Recent studies have investigated the interaction of this compound with serum albumin, specifically human serum albumin (HSA) and bovine serum albumin (BSA). The fluorescence enhancement effects of this compound on these proteins were examined under simulated physiological conditions.
- Fluorescence Enhancement : this compound significantly increased the intrinsic fluorescence of HSA more than that of BSA under slightly acidic and neutral pH conditions. The enhancement was minimal in alkaline solutions (pH 8.5 and 9.0) (Table 1) .
| pH Level | HSA Fluorescence Increase | BSA Fluorescence Increase |
|---|---|---|
| 6.5 | Significant | Significant |
| 7.0 | Significant | Significant |
| 7.4 | Significant | Significant |
| 8.5 | Minimal | Minimal |
| 9.0 | Minimal | Minimal |
- Secondary Structure Analysis : Circular dichroism (CD) spectroscopy revealed that this compound did not significantly alter the secondary structure of HSA or BSA, indicating that it may inhibit glycation without denaturing the proteins .
Enzymatic Activity Modulation
This compound has been shown to interact with key enzymes involved in neurotransmission:
- Acetylcholinesterase (AChE) : this compound increased the fluorescence intensity of AChE, suggesting a potential role in enhancing cholinergic activity .
- Butyrylcholinesterase (BChE) : Conversely, it quenched the fluorescence of BChE, indicating a differential effect on cholinergic enzymes that could have implications for neuroprotective strategies .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various contexts:
- Inhibition of Cytokine Production : this compound demonstrated the ability to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions .
- Mechanisms of Action : The compound appears to modulate signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated.
Case Studies and Clinical Implications
Research has highlighted the potential therapeutic applications of this compound:
- Vascular Leakage Studies : In animal models, this compound did not induce vascular leakage as observed with other forsythosides (A and B), suggesting a safer profile in terms of vascular integrity .
- Histamine Release : Unlike forsythosides A and B, this compound did not promote histamine release from mast cells, which could make it a preferable candidate in allergic conditions .
属性
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGUQIHCNDUKU-OJJLXHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













